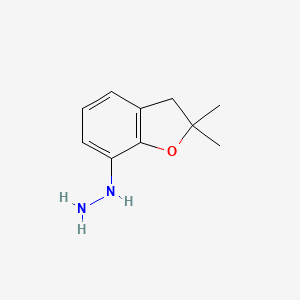
(Furan-2-ylmethyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-ylmethyl)triphenylphosphoniumbromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a furfuryl group attached to a triphenylphosphonium moiety, with bromide as the counterion. It is known for its utility in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)triphenylphosphoniumbromide can be synthesized through the reaction of triphenylphosphine with furfuryl bromide. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF).
- Adding furfuryl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization to obtain pure furfuryltriphenylphosphonium bromide.
Industrial Production Methods: While specific industrial production methods for furfuryltriphenylphosphonium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (Furan-2-ylmethyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Wittig Reactions: As a phosphonium salt, it is particularly useful in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used for oxidation reactions.
Wittig Reagents: In Wittig reactions, the compound acts as a ylide precursor, reacting with carbonyl compounds under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted furfuryltriphenylphosphonium compounds can be formed.
Alkenes: In Wittig reactions, the major products are alkenes with specific stereochemistry.
Wissenschaftliche Forschungsanwendungen
(Furan-2-ylmethyl)triphenylphosphoniumbromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of furfuryltriphenylphosphonium bromide primarily involves its role as a phosphonium ylide precursor in Wittig reactions. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylide: The phosphonium salt reacts with a base to form the ylide.
Reaction with Carbonyl Compounds: The ylide then reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism.
Vergleich Mit ähnlichen Verbindungen
(Furan-2-ylmethyl)triphenylphosphoniumbromide can be compared with other similar phosphonium salts, such as:
Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but with different alkyl groups.
Benzyltriphenylphosphonium Bromide: Another phosphonium salt with a benzyl group, used in organic synthesis.
Allyltriphenylphosphonium Bromide: Contains an allyl group and is used in specific synthetic applications.
Uniqueness: this compound is unique due to the presence of the furfuryl group, which imparts specific reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
18138-86-8 |
|---|---|
Molekularformel |
C23H20BrOP |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
furan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H20OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-18H,19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BELIOTJZMYBGQS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)
![1H-Pyrrolo[2,3-b]pyridine-2-propanoic acid, 6-chloro-1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, ethyl ester](/img/structure/B8775361.png)
![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)





